Cross-Reactivity in Multi-Beta-Agonist Immunoassay
Bromchlorbuterol demonstrates quantifiable recognition by a monoclonal antibody raised against clenbuterol, enabling its simultaneous detection alongside six structural analogs (mabuterol, brombuterol, cimaterol, cimbuterol, and banbuterol) in a single competitive lateral flow immunoassay. The assay achieved detection limits below 50 pg g⁻¹ for all seven beta-agonists, with recoveries ranging from 69.5% to 102.4% and relative standard deviations of ±15% [1]. This cross-reactivity profile confirms that bromchlorbuterol occupies a distinct binding position within the antibody's recognition spectrum compared to analogs.
Recovery 69.5–102.4%
| Evidence Dimension | Multi-analyte immunoassay cross-reactivity and detection sensitivity |
|---|---|
| Target Compound Data | Detection limit < 50 pg g⁻¹ in pork matrix; recovery range 69.5%–102.4% |
| Comparator Or Baseline | Six structural analogs (mabuterol, brombuterol, cimaterol, cimbuterol, banbuterol, clenbuterol) all with detection limit < 50 pg g⁻¹ in pork matrix; recovery range 69.5%–102.4% for all seven compounds |
| Quantified Difference | All seven compounds detected simultaneously in 8-minute assay run; detection limits < 50 pg g⁻¹ for each compound |
| Conditions | Paper-based competitive lateral flow immunoassay using red fluorescent nanoparticle-labeled monoclonal antibody; pork tissue matrix; 8-minute assay duration |
Why This Matters
Validates bromchlorbuterol as an essential analytical standard for multi-residue immunoassay development requiring compound-specific calibration.
- [1] Wang R, Zhang W, Wang P, Su X. A paper-based competitive lateral flow immunoassay for multi beta-agonist residues by using a single monoclonal antibody labelled with red fluorescent nanoparticles. Mikrochim Acta. 2018;185(3):191. View Source
